N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c1-18-7-9-19(10-8-18)24(29)26-20-11-12-23(22(25)17-20)28-15-13-27(14-16-28)21-5-3-2-4-6-21/h2-12,17H,13-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNIAQBVRLIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide typically involves multiple steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3-fluoro-4-nitroaniline, which is obtained by nitration of 3-fluoroaniline.
Reduction: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reaction: The resulting 3-fluoro-4-aminophenyl is then coupled with 4-phenylpiperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]amine.
Amidation: Finally, the intermediate is reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any reducible functional groups present in the molecule.
Substitution: The fluorine atom in the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used in studies to understand its binding affinity and activity at various receptor sites, including serotonin and dopamine receptors.
Biological Studies: It serves as a tool compound in biological assays to study its effects on cellular pathways and receptor signaling.
Industrial Applications: The compound may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features and physicochemical properties of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide and related compounds:
Key Differences and Implications
Core Structure: The target compound’s benzamide backbone contrasts with the pyrazolo-pyrimidin core in ’s compound , which introduces a heterocyclic system likely targeting kinase or protease enzymes.
Substituent Effects: Fluorine Position: The 3-fluoro group in the target compound vs. 4-fluoro in ’s compound may alter steric interactions with receptor pockets. Phenylpiperazine vs. Nitro vs. Methyl Groups: ’s nitrobenzamide could confer higher reactivity but lower metabolic stability than the target’s 4-methylbenzamide.
Pharmacokinetic Properties :
Biological Activity
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide, often referred to in research contexts by its chemical structure, has garnered significant attention in pharmacological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A fluoro-substituted phenyl ring
- A phenylpiperazine moiety
- A methylbenzamide group
This unique combination of functional groups contributes to its diverse biological activities, particularly in modulating neurotransmitter systems.
The primary mechanism of action for this compound involves its interaction with various neurotransmitter receptors. It is hypothesized to act primarily as a serotonin receptor modulator , influencing both serotonin (5-HT) and dopamine pathways. The phenylpiperazine component is known for its affinity towards these receptors, which may underlie its potential efficacy in treating psychiatric disorders.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, likely due to its action on serotonin pathways.
- Anxiolytic Effects : The modulation of serotonin and dopamine receptors may also confer anxiolytic properties, making it a candidate for anxiety-related disorders.
- Neuroprotective Properties : Some studies indicate potential neuroprotective effects, possibly linked to the compound's ability to mitigate oxidative stress in neuronal cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Structure | Acetylcholinesterase inhibitor |
| N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Structure | Anticonvulsant activity |
| N-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide | Structure | Potential neuroprotective effects |
The comparison highlights that while many compounds share the phenylpiperazine moiety, the specific substitutions and structural features of this compound may confer distinct therapeutic benefits.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vivo Studies : Research involving rodent models has demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups.
- Cell Culture Experiments : In vitro assays have shown that the compound can inhibit neuronal apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Receptor Binding Studies : Radiolabeled ligand binding assays indicate high affinity for serotonin and dopamine receptors, supporting its proposed mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
